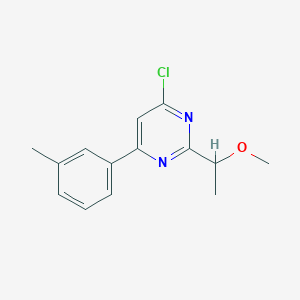
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine, 1-methoxyethanol, and m-tolylboronic acid.
Step 1 - Formation of Intermediate: The first step involves the reaction of 4-chloropyrimidine with 1-methoxyethanol under acidic or basic conditions to form an intermediate compound.
Step 2 - Coupling Reaction: The intermediate is then subjected to a Suzuki coupling reaction with m-tolylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
科学研究应用
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxyethyl groups can influence its binding affinity and specificity, while the tolyl group may affect its hydrophobic interactions.
相似化合物的比较
Similar Compounds
4-Chloro-2-(1-methoxyethyl)-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(p-tolyl)pyrimidine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The meta-tolyl group, in particular, may confer distinct steric and electronic properties compared to its ortho and para counterparts, potentially leading to different interaction profiles and applications.
属性
分子式 |
C14H15ClN2O |
|---|---|
分子量 |
262.73 g/mol |
IUPAC 名称 |
4-chloro-2-(1-methoxyethyl)-6-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C14H15ClN2O/c1-9-5-4-6-11(7-9)12-8-13(15)17-14(16-12)10(2)18-3/h4-8,10H,1-3H3 |
InChI 键 |
KYNKJYILKQAHOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C(C)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




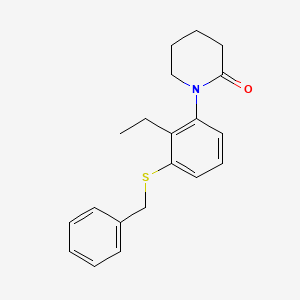
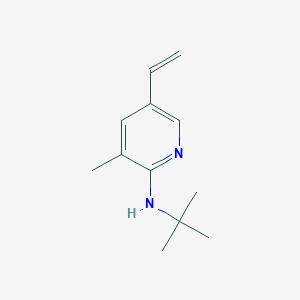
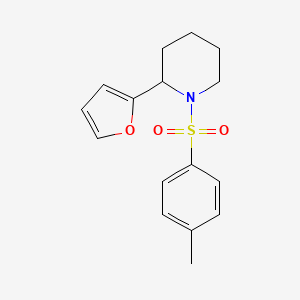
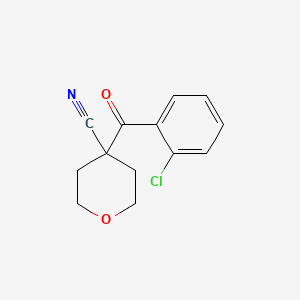
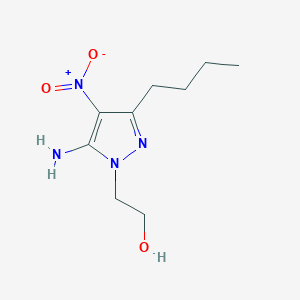
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
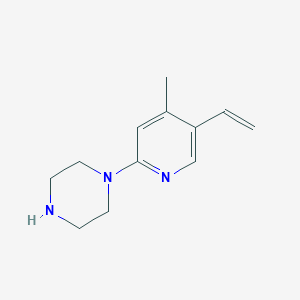
![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
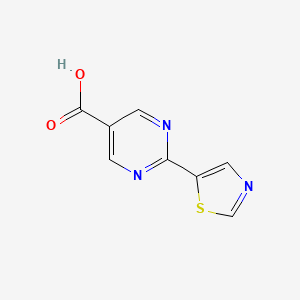
![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)
